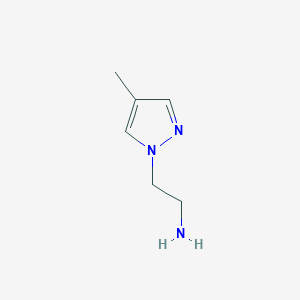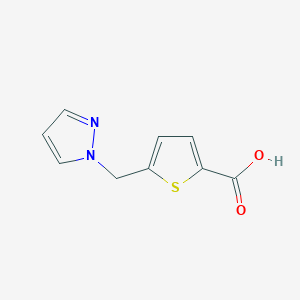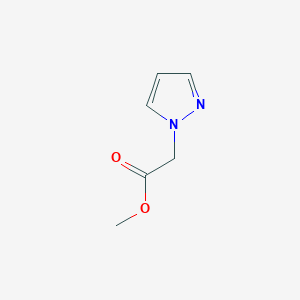![molecular formula C9H8F4O B1319296 2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol CAS No. 886761-80-4](/img/structure/B1319296.png)
2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol is a chemical compound with the empirical formula C9H8F4O and a molecular weight of 208.15 . It is a solid substance .
Molecular Structure Analysis
The SMILES string representation of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol is OCCC1=CC=C(C(C(F)(F)F)=C1)F . The InChI representation is 1S/C9H8F4O/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13/h1-2,5,14H,3-4H2 .Applications De Recherche Scientifique
Biocatalytic Preparation
- Biocatalytic Production of Chiral Alcohols: A study by Chen et al. (2019) developed a bioprocess for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to (R)-1-[4-(trifluoromethyl)phenyl]ethanol. This process used recombinant Escherichia coli cells, offering high enantioselectivity and efficiency, especially in an isopropanol-aqueous system, which improved yield and reduced reaction time (Chen, Xia, Liu, & Wang, 2019).
Chemical Interactions
- Interaction with Alcohols: Maity, Maity, and Patwari (2011) investigated alcohol complexes of 4-fluorophenylacetylene and 2-fluorophenylacetylene using IR-UV double resonance spectroscopy. Their findings revealed unique hydrogen bonding behavior influenced by fluorine substitution on the phenyl ring (Maity, Maity, & Patwari, 2011).
Structure-Activity Relationships
- Amino-Halogen Substituted Phenyl-aminoethanols Study: Engelhardt (1984) examined various 1-(4-amino-phenyl)-2-aminoethanol derivatives, including those substituted with chloro-fluoro and bromo-fluoro, for their action on adrenergic beta-receptors. This research contributes to understanding the structural factors influencing the biological activity of such compounds (Engelhardt, 1984).
Photophysical and Photochemical Properties
- Zinc Phthalocyanines Study: Aktaş et al. (2014) reported on the synthesis of zinc phthalocyanines bearing fluoro-functionalized groups, including 2-[3-(trifluoromethyl)phenoxy]ethanol. They explored the photophysical and photochemical properties of these compounds, which have implications for their use in various applications (Aktaş, Pişkin, Durmuş, & Bıyıklıoğlu, 2014).
Crystal Structure Analysis
- Crystal Structure of a Related Compound: Xu Liang (2009) synthesized a compound structurally related to 2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol and analyzed its crystal structure. This study provides insights into the molecular configuration and intermolecular interactions relevant to similar compounds (Liang, 2009).
Chiral Recognition and Enantioselective Synthesis
- Enantiomeric Recognition and Synthesis: Zhou et al. (2003) explored the chiral recognition mechanisms of a compound similar to 2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol using various analytical techniques. Their work contributes to the understanding of stereochemical aspects in the synthesis and analysis of chiral molecules (Zhou, Thompson, Reamer, Miller, Welch, Ellison, & Wyvratt, 2003).
Safety and Hazards
According to the safety information provided by Sigma-Aldrich, 2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The precautionary statements include P301 + P330 + P331 + P310, which advise that if swallowed: rinse mouth, do NOT induce vomiting, and immediately call a POISON CENTER or doctor/physician .
Mécanisme D'action
Target of Action
Compounds with a -cf3 group have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It’s known that the compound can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol . .
Propriétés
IUPAC Name |
2-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13/h1-2,5,14H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWSWMPFXNNAQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCO)C(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592353 |
Source


|
| Record name | 2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886761-80-4 |
Source


|
| Record name | 4-Fluoro-3-(trifluoromethyl)benzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886761-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[3-(2-Amino-4-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1319243.png)




